molecular formula C13H8Cl2FNO2 B13583458 (2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate CAS No. 727700-84-7

(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B13583458
CAS No.: 727700-84-7
M. Wt: 300.11 g/mol
InChI Key: ROHGXZDBIQHFJA-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H8Cl2FNO2 and a molecular weight of 300.11 It is known for its unique structural features, which include a fluorophenyl group and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (2-fluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction can modify the fluorophenyl group.

Scientific Research Applications

(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and dichloropyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)methyl 4,5-dichloropyridine-3-carboxylate
  • (2-Fluorophenyl)methyl 5,6-dibromopyridine-3-carboxylate
  • (2-Fluorophenyl)methyl 5,6-dichloropyridine-2-carboxylate

Uniqueness

(2-Fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the specific positioning of the fluorophenyl and dichloropyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

727700-84-7

Molecular Formula

C13H8Cl2FNO2

Molecular Weight

300.11 g/mol

IUPAC Name

(2-fluorophenyl)methyl 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C13H8Cl2FNO2/c14-10-5-9(6-17-12(10)15)13(18)19-7-8-3-1-2-4-11(8)16/h1-6H,7H2

InChI Key

ROHGXZDBIQHFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=C(N=C2)Cl)Cl)F

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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